Cas no 802610-52-2 (1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine)

1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine structure
802610-52-2 structure
商品名:1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine
CAS番号:802610-52-2
MF:C11H12F3NS
メガワット:247.279891967773
CID:5798643
PubChem ID:165665506

1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine
    • 802610-52-2
    • 1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
    • EN300-2004651
    • インチ: 1S/C11H12F3NS/c12-11(13,14)16-9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2
    • InChIKey: HMGBIKISBUUNBK-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)CC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 247.06425505g/mol
  • どういたいしつりょう: 247.06425505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 51.3Ų

1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004651-2.5g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
2.5g
$2155.0 2023-09-16
Enamine
EN300-2004651-0.5g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
0.5g
$1056.0 2023-09-16
Enamine
EN300-2004651-5.0g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
5g
$3189.0 2023-06-02
Enamine
EN300-2004651-10.0g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
10g
$4729.0 2023-06-02
Enamine
EN300-2004651-5g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
5g
$3189.0 2023-09-16
Enamine
EN300-2004651-1g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
1g
$1100.0 2023-09-16
Enamine
EN300-2004651-0.1g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
0.1g
$968.0 2023-09-16
Enamine
EN300-2004651-1.0g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
1g
$1100.0 2023-06-02
Enamine
EN300-2004651-0.25g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
0.25g
$1012.0 2023-09-16
Enamine
EN300-2004651-0.05g
1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)cyclopropan-1-amine
802610-52-2
0.05g
$924.0 2023-09-16

1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amine 関連文献

Related Articles

1-({4-(trifluoromethyl)sulfanylphenyl}methyl)cyclopropan-1-amineに関する追加情報

Professional Introduction to 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine and CAS No. 802610-52-2)

1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 802610-52-2, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development. The presence of a cyclopropan ring and a trifluoromethylsulfanylphenyl moiety imparts distinct reactivity and functionality, making it a valuable candidate for further exploration.

The structural framework of 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) combines elements that are widely recognized for their role in modulating biological pathways. The cyclopropan ring, known for its strained three-membered structure, often serves as a scaffold in medicinal chemistry due to its ability to introduce conformational constraints that can enhance binding affinity. Meanwhile, the trifluoromethylsulfanylphenyl group introduces both electronic and steric effects that can influence the compound's interactions with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms, such as those found in the trifluoromethylsulfanylphenyl group. Fluorinated compounds are celebrated for their improved metabolic stability, lipophilicity, and binding affinity, which can translate into enhanced pharmacological activity. The specific combination of these features in 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) makes it a promising candidate for further investigation.

The compound's potential applications extend to various therapeutic areas, particularly in oncology and inflammation research. The cyclopropan ring has been implicated in the design of kinase inhibitors, while the sulfanylphenyl moiety can interact with protein targets in ways that may lead to novel therapeutic interventions. Current research is exploring how modifications to this core structure can optimize its pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) is its versatility as a building block for more complex molecules. Chemists have leveraged similar scaffolds to develop compounds with targeted action against specific disease mechanisms. The presence of both the cyclopropan ring and the trifluoromethylsulfanylphenyl group provides multiple points of interaction with biological systems, allowing for fine-tuned design of drug candidates.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The introduction of fluorine atoms, in particular, demands specialized methodologies to achieve optimal incorporation without compromising structural integrity.

Evaluation of 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) in preclinical studies has revealed intriguing properties that warrant further investigation. Initial assays suggest potential activity against enzymes involved in cancer progression and inflammatory responses. These findings align with broader trends in drug discovery where fluorinated compounds are increasingly recognized for their therapeutic potential.

The compound's interaction with biological targets is influenced by its unique electronic distribution, which is modulated by the combination of functional groups present. Computational modeling has played a crucial role in understanding these interactions at a molecular level. By predicting how 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine) binds to target proteins, researchers can design derivatives with enhanced efficacy and reduced side effects.

The future direction of research on this compound includes exploring its potential as an intermediate in larger synthetic schemes. Its structural features make it an attractive candidate for generating libraries of analogs that can be screened for new therapeutic applications. Additionally, investigating its behavior in vivo will provide insights into its pharmacological profile and potential clinical utility.

In conclusion, 1-({4-(trifluoromethylsulfanylphenyl}methyl)cyclopropan-1-amine represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activity. The combination of a cyclopropan ring and a trifluoromethylsulfanylphenyl group offers unique opportunities for drug development across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is poised to make substantial contributions to modern medicine.

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